molecular formula C8H16CuO4 B12319606 copper;2-methylpropanoic acid

copper;2-methylpropanoic acid

Katalognummer: B12319606
Molekulargewicht: 239.76 g/mol
InChI-Schlüssel: IUDVTSVMVUHJHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper;2-methylpropanoic acid can be synthesized through the reaction of copper(II) carbonate hydroxide with 2-methylpropanoic acid. The reaction is typically carried out by suspending copper(II) carbonate hydroxide in a solution of 2-methylpropanoic acid and heating the mixture under reflux conditions. The reaction proceeds as follows:

Cu2(OH)2CO3+2(CH3)2CHCOOH2Cu((CH3)2CHCOO)2+CO2+H2OCu_2(OH)_2CO_3 + 2(CH_3)_2CHCOOH \rightarrow 2Cu((CH_3)_2CHCOO)_2 + CO_2 + H_2O Cu2​(OH)2​CO3​+2(CH3​)2​CHCOOH→2Cu((CH3​)2​CHCOO)2​+CO2​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Copper;2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert copper(II) ions to copper(I) ions or elemental copper.

    Substitution: The carboxylate group in 2-methylpropanoic acid can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.

Major Products Formed

    Oxidation: Copper(II) oxide and carbon dioxide.

    Reduction: Copper(I) compounds or elemental copper.

    Substitution: Various substituted carboxylate derivatives.

Wissenschaftliche Forschungsanwendungen

Copper;2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of copper-based materials and coatings.

Wirkmechanismus

The mechanism of action of copper;2-methylpropanoic acid involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial in catalytic processes and biological interactions. The compound can also form complexes with proteins and enzymes, affecting their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Copper(II) acetate: Another copper carboxylate compound with similar coordination properties.

    Copper(II) 2,2-bis(hydroxymethyl)propionate: A coordination compound with a different carboxylate ligand.

    Copper(II) formate: A simpler copper carboxylate with different chemical properties.

Uniqueness

Copper;2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid ligand, which imparts distinct steric and electronic properties

Eigenschaften

Molekularformel

C8H16CuO4

Molekulargewicht

239.76 g/mol

IUPAC-Name

copper;2-methylpropanoic acid

InChI

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);

InChI-Schlüssel

IUDVTSVMVUHJHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)O.CC(C)C(=O)O.[Cu]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.